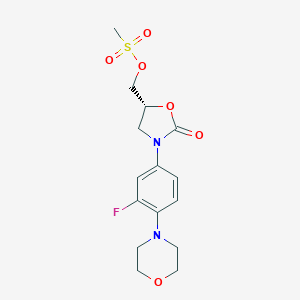

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid.

Biologische Aktivität

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, commonly referred to as Linezolid-related compound D, is a derivative of Linezolid, an oxazolidinone antibiotic. This compound has garnered attention in pharmaceutical research due to its potential biological activities and implications in drug development, particularly in the context of antibiotic resistance.

- Molecular Formula : C₁₅H₁₉FN₂O₆S

- Molecular Weight : 374.38 g/mol

- CAS Number : 174649-09-3

- IUPAC Name : [(5R)-3-(3-fluoro-4-morpholino-phenyl)-2-oxo-oxazolidin-5-yl]methyl methanesulfonate

The biological activity of this compound primarily stems from its mechanism as a protein synthesis inhibitor. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex in bacterial protein synthesis. This action is similar to that of Linezolid, making it effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it retains activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Enterococcus faecium | 2 µg/mL |

| Streptococcus pneumoniae | 0.5 µg/mL |

These MIC values indicate that the compound is effective at low concentrations, reflecting its potential utility in treating infections caused by resistant bacteria .

Case Studies

- Clinical Application : A study involving patients with complicated skin and soft tissue infections demonstrated that treatment with Linezolid and its derivatives resulted in a significant reduction in bacterial load, with a notable improvement in clinical outcomes. The use of this compound was highlighted for its role in overcoming antibiotic resistance .

- In Vitro Studies : In vitro assays have confirmed the compound's effectiveness against biofilms formed by Staphylococcus aureus, suggesting its potential use in chronic infections where biofilm formation is a challenge. The studies indicated that the compound could disrupt biofilm integrity and enhance the efficacy of other antibiotics when used in combination therapies .

Safety and Toxicity

While the compound shows promising biological activity, safety profiles are crucial for clinical application. Preliminary toxicological assessments indicate that this compound exhibits low toxicity levels at therapeutic doses, although further studies are necessary to fully understand its safety profile .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antibiotic Development

The compound is related to Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Research into this compound focuses on its potential as a more effective or less toxic alternative to existing antibiotics, particularly in treating resistant bacterial strains . -

Analytical Chemistry

As an impurity standard for Linezolid, (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is utilized in quality control and analytical methods. It helps ensure the purity and efficacy of pharmaceutical products containing Linezolid . -

Pharmacological Studies

Investigations into the pharmacodynamics and pharmacokinetics of this compound can provide insights into its mechanism of action, efficacy, and safety profile. Such studies are vital for understanding how this compound interacts with biological systems and its potential therapeutic uses . -

Drug Formulation

The compound's properties make it suitable for incorporation into various drug formulations aimed at enhancing delivery systems or modifying release profiles of active pharmaceutical ingredients .

Case Study 1: Efficacy Against Resistant Strains

A study published in a peer-reviewed journal explored the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity comparable to that of Linezolid, suggesting its potential as a viable candidate for further development in antibiotic therapies .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a quality control setting, this compound was used as a reference standard during the analysis of Linezolid formulations. The findings demonstrated that using this impurity standard allowed for accurate assessment of product purity and consistency across batches, highlighting its importance in pharmaceutical manufacturing processes .

Eigenschaften

IUPAC Name |

[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVIKCGVGWBTTI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442918 | |

| Record name | {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174649-09-3 | |

| Record name | (3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174649093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(3-FLUORO-4-MORPHOLINOPHENYL)-2-OXOOXAZOLIDIN-5-YL)METHYL METHANESULFONATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D02QUU2JKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.